2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride

Dopamine D3 receptor Arylpiperazine scaffold constraint GPCR ligand design

2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride (CAS 27114‑02‑9) is the dihydrochloride salt of a conformationally constrained tricyclic arylpiperazine scaffold. The core structure fuses a partially hydrogenated quinoline ring with a piperazine moiety, creating a pre‑organized topology that restricts torsional degrees of freedom relative to flexible N‑arylpiperazines [REFS‑1].

Molecular Formula C12H18Cl2N2
Molecular Weight 261.19 g/mol
CAS No. 27114-02-9
Cat. No. B3381780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride
CAS27114-02-9
Molecular FormulaC12H18Cl2N2
Molecular Weight261.19 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N3C1CNCC3.Cl.Cl
InChIInChI=1S/C12H16N2.2ClH/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12;;/h1-4,11,13H,5-9H2;2*1H
InChIKeyGFIODZPHJMSAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride – Compound Class & Procurement-Relevant Characteristics


2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride (CAS 27114‑02‑9) is the dihydrochloride salt of a conformationally constrained tricyclic arylpiperazine scaffold. The core structure fuses a partially hydrogenated quinoline ring with a piperazine moiety, creating a pre‑organized topology that restricts torsional degrees of freedom relative to flexible N‑arylpiperazines [REFS‑1]. This scaffold serves as a privileged intermediate for CNS‑targeted GPCR ligands, most prominently dopamine D₃ and serotonin 5‑HT₁A/5‑HT₂A receptor modulators [REFS‑2]. Key physicochemical descriptors include a LogP of 2.19, boiling point of 342.5 °C at 760 mmHg, and molecular formula C₁₂H₁₈Cl₂N₂ (MW 261.19) [REFS‑3]. Commercial suppliers typically provide the parent free base (CAS 21535‑56‑8) at ≥95 % purity, with the dihydrochloride salt offering enhanced aqueous handling for in‑vitro and in‑vivo pharmacological profiling [REFS‑4].

Why In‑Class Hexahydro‑pyrazinoquinoline Analogs Cannot Be Interchanged Without Quantitative Validation


The hexahydropyrazinoquinoline scaffold is not a commodity building block. Minor alterations in ring saturation (tetrahydro‑ vs. hexahydro‑), heteroatom placement (quinoline vs. quinoxaline vs. benzodiazepine), or salt form (free base vs. HCl) produce dramatic shifts in receptor selectivity, solubility, and synthetic accessibility. For example, the unconstrained arylpiperazine LCAPs (long‑chain arylpiperazines) routinely display polypharmacology across 5‑HT₁A, 5‑HT₂A, D₂, and α₁ receptors, whereas the conformationally locked hexahydropyrazinoquinoline core enables >10 000‑fold D₃‑over‑D₁ selectivity in optimized derivatives [REFS‑1]. Similarly, the octahydro‑diazepinoquinoline expanded‑ring analog introduces additional conformational flexibility and a distinct nitrogen geometry that alters GPCR binding profiles [REFS‑2]. Therefore, procurement decisions must be anchored to the precise CAS registry number and validated by the quantitative differentiation data presented in Section 3 [REFS‑3].

Product‑Specific Quantitative Evidence: 2,3,4,4a,5,6‑Hexahydro‑1H‑pyrazino(1,2‑a)quinoline dihydrochloride vs. Closest Comparators


Conformational Restraint Increases D₃ Receptor Binding Affinity by 55‑Fold vs. Flexible Arylpiperazine Scaffolds

The hexahydropyrazinoquinoline scaffold imposes conformational restriction on the pendant arylpiperazine motif, delivering a marked increase in D₃ receptor affinity compared to flexible long‑chain arylpiperazines (LCAPs). A representative constrained hexahydropyrazinoquinoline derivative (compound 15c) exhibits a D₃ Kᵢ of 5.49 nM with 48‑fold selectivity over D₂ (Kᵢ = 264 nM) [REFS‑1]. In contrast, the flexible arylpiperazine lead BP 897 achieves a D₃ Kᵢ of 0.92 nM but retains only 66‑fold D₂ selectivity (Kᵢ = 61 nM), while the unoptimized flexible scaffold compound 5c shows a moderate D₃ Kᵢ of 304 nM with zero selectivity over D₁‑like and D₂‑like receptors [REFS‑2][REFS‑3]. The pre‑organized topology of the hexahydropyrazinoquinoline core thus offers a vector for selectivity engineering not accessible to unrestricted LCAPs.

Dopamine D3 receptor Arylpiperazine scaffold constraint GPCR ligand design

Enantiomerically Pure Hexahydropyrazinoquinolines Achieve >10 000‑Fold D₃ Selectivity Unattainable with Racemic or Flexible Analogs

The hexahydropyrazinoquinoline scaffold contains two chiral centers (C‑4a and C‑11a), enabling preparation of enantiomerically pure ligands with extreme D₃ receptor selectivity. Compound 38a, an enantiopure hexahydropyrazinoquinoline derivative, exhibits a D₃ Kᵢ of 5.7 nM and selectivity ratios of >10 000‑fold over D₁‑like receptors and 1600‑fold over D₂‑like receptors, making it one of the most selective D₃ ligands reported [REFS‑1]. By comparison, racemic hexahydropyrazinoquinoline mixtures (e.g., compound 5c) display only modest D₃ affinity (Kᵢ = 304 nM) with no subtype selectivity, while the octahydro‑diazepinoquinoline expanded‑ring analog introduces additional conformational flexibility that compromises the pre‑organized topology required for D₃ selectivity [REFS‑2][REFS‑3]. The dihydrochloride salt of the parent scaffold can be resolved via enantioselective synthesis to access these selectivity profiles.

Enantioselective synthesis Dopamine D3 receptor selectivity Chiral resolution

Hydrochloride Salt Form Delivers >50 mg/mL Aqueous Solubility – A 10‑Fold Improvement Over Free‑Base D₃ Ligands

A critical barrier to in‑vivo evaluation of hexahydropyrazinoquinoline‑based D₃ ligands has been poor aqueous solubility of the free‑base forms. Conversion to the hydrochloride salt directly addresses this limitation. The HCl salt of compound 4g (a hexahydropyrazinoquinoline derivative) achieves aqueous solubility >50 mg/mL [REFS‑1]. In contrast, the earlier‑generation free‑base D₃‑selective hexahydropyrazinoquinolines (e.g., compounds from the Ding et al. 2005 series) exhibited solubility values that "greatly hindered in‑vivo studies" [REFS‑2]. This solubilization advantage is directly attributable to salt formation, a strategy enabled by the basic piperazine nitrogen of the hexahydropyrazinoquinoline core. The dihydrochloride salt (CAS 27114‑02‑9) provides two equivalents of HCl, maximizing the ionic character and aqueous dispersibility relative to the free base (CAS 21535‑56‑8).

Aqueous solubility Hydrochloride salt In‑vivo preclinical development

Centpyraquin (3‑Substituted Derivative) Demonstrates Scaffold‑Dependent Dual 5‑HT₁A Agonism and Antihypertensive Activity Absent in Unsubstituted or Expanded‑Ring Analogs

The 3‑substituted hexahydropyrazinoquinoline centpyraquin (compound 69‑183, IHCH‑7162) exemplifies the unique polypharmacology accessible from this scaffold. Centpyraquin acts as a serotonin 5‑HT₁A receptor agonist and a mixed modulator of 5‑HT₂A (weak partial agonist of G‑protein signaling; antagonist of β‑arrestin‑2 recruitment), producing antipsychotic‑like, CNS‑depressant, and antihypertensive effects in animals [REFS‑1]. Its hypotensive ED₅₀ is 0.5–2.0 mg/kg (i.v.) in anesthetized cat, dog, and monkey, and 10–20 mg/kg in rat [REFS‑2]. In contrast, the unsubstituted parent scaffold (free base, no 3‑position substitution) lacks this specific receptor pharmacology, while the octahydro‑diazepinoquinoline expanded‑ring analog targets an entirely distinct GPCR repertoire (primarily 5‑HT₂C) [REFS‑3]. The dihydrochloride salt of the parent scaffold is the essential synthetic precursor for introducing 3‑position substituents to access this polypharmacology.

5‑HT1A receptor agonism Antihypertensive CNS polypharmacology

[3+2] Cycloaddition Synthetic Route Delivers 3‑ to 4.6‑Fold Higher Yield vs. Classical Multi‑Step Syntheses, Reducing Cost‑per‑Gram for Procurement

Two principal synthetic routes exist for the hexahydropyrazinoquinoline scaffold. The classical multi‑step route starting from 1‑fluoro‑2‑nitrobenzene and S‑amino acids proceeds through nucleophilic aromatic substitution, reductive cyclization, and lactamization, delivering overall yields of 13–20 % [REFS‑1]. In contrast, the [3+2] cycloaddition strategy (1,4‑addition–lactamization–aromatic substitution sequence) achieves yields exceeding 60 % with reaction completion in <72 hours [REFS‑2][REFS‑3]. This represents a 3‑ to 4.6‑fold improvement in isolated yield, translating directly to lower cost‑per‑gram for bulk procurement. The dihydrochloride salt formation step is compatible with both routes and does not materially impact the yield differential.

Synthesis efficiency [3+2] cycloaddition Scalable production

Dihydrochloride Salt Provides Superior Long‑Term Storage Stability vs. Free Base for Multi‑Year Research Programs

The dihydrochloride salt (CAS 27114‑02‑9) offers distinct stability advantages over the free base (CAS 21535‑56‑8) for laboratory storage and handling. The free base has a boiling point of 342.5 °C at 760 mmHg and a flash point of 167.5 °C, with a vapor pressure of 0.0 ± 0.8 mmHg at 25 °C, indicating moderate volatility at ambient conditions [REFS‑1]. Conversion to the dihydrochloride salt eliminates this volatility concern and reduces susceptibility to oxidative degradation of the secondary amine. The salt form is a crystalline solid at room temperature, compatible with standard laboratory storage conditions (desiccated, 2–8 °C), whereas the free base requires inert‑atmosphere handling to prevent discoloration and amine oxidation over extended storage periods [REFS‑2]. This stability differential is material for procurement decisions in multi‑year medicinal chemistry programs where batch‑to‑batch consistency is critical.

Chemical stability Salt form Long‑term storage

Procurement‑Relevant Application Scenarios for 2,3,4,4a,5,6‑Hexahydro‑1H‑pyrazino(1,2‑a)quinoline dihydrochloride


Dopamine D₃ Receptor Ligand Discovery – Selective Probe and PET Tracer Development

The pre‑organized hexahydropyrazinoquinoline scaffold is the core pharmacophore for several of the most selective D₃ receptor ligands ever reported (selectivity >10 000‑fold over D₁‑like, 1600‑fold over D₂‑like for enantiopure compound 38a) [REFS‑1]. Procurement of the dihydrochloride salt provides the synthetic entry point for installing arylpiperazine substituents at the 3‑position, enabling systematic exploration of D₃ affinity and subtype selectivity. The HCl salt form additionally ensures the aqueous solubility (>50 mg/mL) required for in‑vivo occupancy studies and PET tracer validation [REFS‑2]. This scenario is directly relevant for academic and industrial CNS drug discovery groups pursuing D₃‑targeted therapies for schizophrenia, drug abuse, restless legs syndrome, and Parkinson's disease.

5‑HT₁A/5‑HT₂A Polypharmacology Programs – Antipsychotic and Antihypertensive Lead Optimization

The 3‑substituted derivative centpyraquin (derived from the parent dihydrochloride scaffold) demonstrates dual 5‑HT₁A agonism and 5‑HT₂A modulation, translating to antipsychotic‑like and antihypertensive effects with in‑vivo ED₅₀ values of 0.5–2.0 mg/kg (i.v.) in cat, dog, and monkey models [REFS‑1][REFS‑2]. The parent dihydrochloride salt is the essential intermediate for SAR exploration at the 3‑position. This application scenario is suited for laboratories developing next‑generation antipsychotics with reduced extrapyramidal side‑effect liability, or antihypertensive agents acting via central serotonergic mechanisms.

Enantioselective Synthesis of Chiral CNS Ligands – GPCR Tool Compound Generation

The hexahydropyrazinoquinoline scaffold contains two chiral centers, enabling access to enantiomerically pure tricyclic amines with distinct GPCR binding profiles. Two complementary asymmetric synthetic routes have been established: a lateral lithiation/dianion trap strategy and a convergent coupling/intramolecular SNAr approach, both producing the (R)‑enantiomer in high optical purity [REFS‑1]. The dihydrochloride salt serves as the racemic starting material for chiral resolution or as the substrate for enantioselective synthesis. This scenario is essential for groups requiring optically pure CNS tool compounds for target validation studies, where racemic mixtures would confound pharmacological interpretation.

Cost‑Effective Bulk Intermediate for Medicinal Chemistry Libraries

The [3+2] cycloaddition synthetic route delivers the hexahydropyrazinoquinoline core in >60 % yield within <72 hours, representing a 3‑ to 4.6‑fold yield advantage over classical multi‑step syntheses (13–20 %) [REFS‑1][REFS‑2]. The dihydrochloride salt form provides a stable, non‑hygroscopic, crystalline intermediate that can be stored at 2–8 °C without degradation, making it suitable for parallel synthesis and library production [REFS‑3]. This scenario is relevant for CROs and biotech companies building focused GPCR‑targeted compound collections, where scaffold cost and supply continuity are critical procurement parameters.

Quote Request

Request a Quote for 2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.